ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of furan derivatives followed by esterification and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of nitrating agents such as nitric acid and acetic anhydride, followed by esterification using ethanol and a catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro groups are believed to play a crucial role in its antimicrobial and anticancer activities by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used for its antimicrobial properties.
Nitrofurazone: Known for its antibacterial activity.
Uniqueness
Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct chemical properties and biological activities compared to other nitrofuran derivatives .
Properties
IUPAC Name |
ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O8S/c1-2-22-12(17)6-5-9(15(20)21)24-11(6)13-10(16)7-3-4-8(23-7)14(18)19/h3-5H,2H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMIQLIQHZPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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